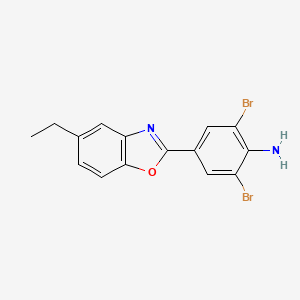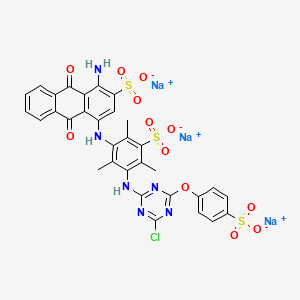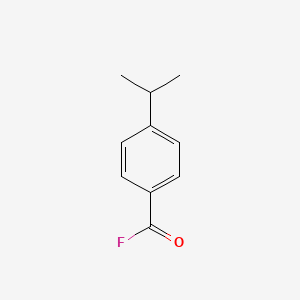![molecular formula C15H21N3O4S B13798769 (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panipenem is a carbapenem antibiotic that has been used primarily in Japan since the 1990s. It is known for its broad-spectrum antibacterial activity and is often used in combination with betamipron to reduce nephrotoxicity . Carbapenems, including panipenem, are unique among β-lactams due to their resistance to hydrolysis by most β-lactamases .
Vorbereitungsmethoden
The preparation of panipenem involves several synthetic steps. Initially, methyl acetoacetate and p-nitrobenzyl alcohol are used as raw materials to prepare the panipenem parent nucleus through a series of reactions: ester exchange, diazo reaction, enolization, substitution, hydrolysis, and ring-closing . The side chain is prepared using (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chroformate ester through amidation, sulfonylation, nucleophilic substitution, and saponification . Finally, the parent nucleus and side chain are joined by condensation, followed by catalytic hydrolysis and imidization to obtain panipenem .
Analyse Chemischer Reaktionen
Panipenem undergoes various chemical reactions, including isomerization and degradation. In aqueous solutions, it can isomerize between Z-form and E-form, with the rates affected by pH . The degradation of panipenem follows pseudo-first-order kinetics, with the rate influenced by the initial concentration and pH of the solution . Common reagents used in these reactions include 2-(N-Morpholino) ethanesulfonic acid and 3-(N-Morpholino) propanesulfonic acid . Major products formed from these reactions include different isomers and degradation products.
Wissenschaftliche Forschungsanwendungen
Panipenem has been extensively studied for its antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic for treating severe infections . In addition to its use in medicine, panipenem has been studied for its role in combating antibiotic resistance. Research has shown that it can inhibit β-lactamases, enzymes that many bacteria produce to resist β-lactam antibiotics . This makes panipenem a critical component in the fight against multidrug-resistant bacterial infections .
Wirkmechanismus
Once inside, it acylates penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This action disrupts the cell wall synthesis, leading to bacterial cell death. Betamipron, often combined with panipenem, inhibits the renal uptake of panipenem, reducing its nephrotoxicity .
Vergleich Mit ähnlichen Verbindungen
Panipenem is part of the carbapenem family, which includes other antibiotics such as imipenem-cilastatin, meropenem, ertapenem, doripenem, and biapenem . Compared to these compounds, panipenem is unique in its combination with betamipron to reduce nephrotoxicity . While all carbapenems share a broad spectrum of activity and resistance to β-lactamases, panipenem’s specific formulation offers a distinct advantage in terms of safety and efficacy .
Eigenschaften
Molekularformel |
C15H21N3O4S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1 |
InChI-Schlüssel |
TYMABNNERDVXID-MTGXGNTLSA-N |
Isomerische SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
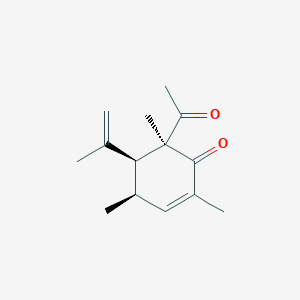
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
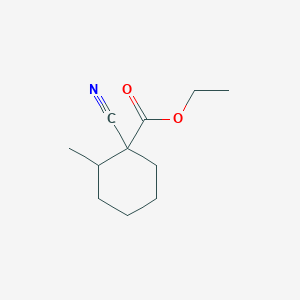

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)
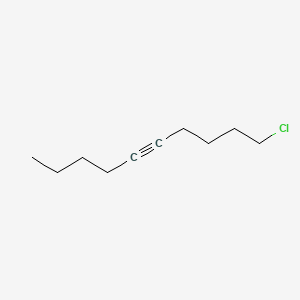
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

